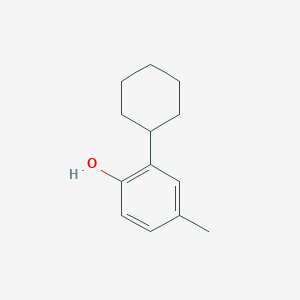

2-Cyclohexyl-p-cresol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclohexyl-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c1-10-7-8-13(14)12(9-10)11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLMTHAWEBRMGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80166693 | |

| Record name | Phenol, 2-cyclohexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1596-09-4 | |

| Record name | 2-Cyclohexyl-4-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclohexyl-p-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-cyclohexyl-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80166693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexyl-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYCLOHEXYL-P-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P75CM364 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Cyclohexyl 4 Methylphenol and Its Analogues

Alkylation Reactions of Cresols with Cyclohexanol and Cyclohexene (B86901)

The most common synthetic approach is the direct alkylation of a cresol isomer with an alkylating agent such as cyclohexanol or cyclohexene. scispace.combanglajol.info This reaction is an electrophilic aromatic substitution, where the cyclohexyl group is attached to the aromatic ring of the cresol. pnnl.govmt.com When p-cresol (B1678582) is used as the starting material, the reaction yields 2-cyclohexyl-4-methylphenol exclusively, as the cyclohexyl group substitutes the aromatic ring at the ortho- position relative to the hydroxyl group. banglajol.info The reaction can be catalyzed by a range of protic and aprotic acids. banglajol.info

The alkylation of cresols with cyclohexene or cyclohexanol falls under the category of Friedel-Crafts reactions. wikipedia.orgorganic-chemistry.org These reactions involve the generation of an electrophile that subsequently attacks the electron-rich aromatic ring. mt.comyoutube.com In this specific synthesis, the acid catalyst facilitates the formation of a cyclohexyl carbocation from either cyclohexene or cyclohexanol. pnnl.govunive.it This carbocation then acts as the electrophile, leading to C-alkylation on the cresol ring. unive.it

A variety of acid catalysts are employed to promote the alkylation of p-cresol. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the yield of the desired product, 2-cyclohexyl-4-methylphenol. Strong Lewis acids and Brønsted acids are typically used. wikipedia.orgresearchgate.net

####### 2.1.1.1.1. Sulfuric Acid Catalysis

Sulfuric acid is a widely used, effective, and inexpensive catalyst for phenol (B47542) alkylation processes. researchgate.net It has been utilized for the alkylation of cresol isomers with both cyclohexanol and other alcohols. banglajol.inforesearchgate.net For instance, the reaction of p-cresol with cyclohexanol in the presence of 72% sulfuric acid at 60°C has been reported to produce 2-cyclohexyl-4-methylphenol in moderate yields. google.com Studies on related compounds, such as the alkylation of o-cresol with methylcyclohexanol, show that yield is highly dependent on reaction parameters. The yield of tert.-methylcyclohexylo-cresol increased from 43.8% to 71.0% when the molar ratio of o-cresol to methylcyclohexanol was increased from 4:1 to 8:1. Similarly, increasing the concentration of sulfuric acid from 80% to 94% improved the yield from 92.2% to 97.8%.

Table 1: Effect of Sulfuric Acid Concentration on Alkylation of o-Cresol with Methylcyclohexanol

Reaction Conditions: Temperature = 140°C, Molar Ratio (o-cresol:methylcyclohexanol) = 8:1, Catalyst Amount = 5% by wt. of o-cresol, Addition Time = 2h, Stirring Time = 1h.

| Sulfuric Acid Concentration (%) | Yield of tert.-methylcyclohexylo-cresol (%) |

| 80 | 92.2 |

| 90 | 94.5 |

| 94 | 97.8 |

####### 2.1.1.1.2. Aluminum Chloride Catalysis

Aluminum chloride (AlCl₃), a strong Lewis acid, is a classic catalyst for Friedel-Crafts reactions. mt.comwikipedia.org Its use in the synthesis of 2-cyclohexyl-4-methylphenol from p-cresol and cyclohexanol has been documented. google.com The reaction is typically conducted at temperatures between 90-100°C. google.com This process often requires a significant amount of catalyst, sometimes in equimolar amounts relative to the alkylating agent, and a large excess of the cresol. google.com For example, one reported method uses a 5:1 molar ratio of p-cresol to cyclohexanol. google.com While effective, the homogeneous nature of AlCl₃ can present challenges in catalyst separation and reuse. researchgate.net

####### 2.1.1.1.3. Phosphoric Acid Catalysis

Phosphoric acid has also been used as a catalyst for the alkylation of p-cresol with cyclohexanol, with reactions carried out at 90°-100° C. google.com While traditional use of catalysts like phosphoric acid in phenol alkylation can sometimes result in low yields of the desired mono-alkylated product or excessive formation of di-alkylated byproducts, modern variations have shown improvements. google.com A recently developed method using phosphorous acid (H₃PO₃) as a catalyst for the alkylation of phenols with alkenes has demonstrated high efficiency and selectivity. acs.orgepa.govacs.org This system provides good to excellent yields of mono-alkylated phenols and effectively suppresses overalkylation, showcasing its potential as a practical alternative for phenol modification. acs.orgepa.gov

####### 2.1.1.1.4. Perchloric Acid Catalysis

Perchloric acid has proven to be a highly effective catalyst for the synthesis of cyclohexylcresols from the alkylation of isomeric cresols with both cyclohexanol and cyclohexene. scispace.combanglajol.inforesearchgate.net The alkylation of p-cresol with cyclohexene in the presence of perchloric acid has been studied extensively, with reaction parameters optimized to achieve high yields of 2-cyclohexyl-4-methylphenol. scispace.com Research has shown that the yield of the product increases with rises in temperature, the molar ratio of cresol to cyclohexene, the amount of catalyst, and the reaction time. scispace.com An optimum yield of 95.4% for 2-cyclohexyl-4-methylphenol was achieved at a temperature of 140°C, a p-cresol to cyclohexene molar ratio of 8:1, and using 5% by weight of perchloric acid relative to the cresol. scispace.comresearchgate.net

Table 2: Effect of Temperature on the Yield of 2-Cyclohexyl-4-methylphenol scispace.com

Reaction Conditions: Molar Ratio (p-cresol:cyclohexene) = 4:1, Perchloric Acid = 1% by wt. of p-cresol, Addition Time = 1h, Stirring Time = 1h.

| Temperature (°C) | Yield (%) |

| 60 | 51.3 |

| 80 | 57.2 |

| 100 | 63.5 |

| 120 | 69.1 |

| 140 | 74.3 |

Table 3: Effect of Molar Ratio on the Yield of 2-Cyclohexyl-4-methylphenol scispace.com

Reaction Conditions: Temperature = 140°C, Perchloric Acid = 1% by wt. of p-cresol, Addition Time = 1h, Stirring Time = 1h.

| Molar Ratio (p-cresol:cyclohexene) | Yield (%) |

| 4:1 | 74.3 |

| 6:1 | 85.2 |

| 8:1 | 93.6 |

Table 4: Effect of Perchloric Acid Amount on the Yield of 2-Cyclohexyl-4-methylphenol scispace.com

Reaction Conditions: Temperature = 140°C, Molar Ratio (p-cresol:cyclohexene) = 8:1, Addition Time = 1h, Stirring Time = 1h.

| Perchloric Acid (% by wt. of p-cresol) | Yield (%) |

| 1 | 72.1 |

| 2 | 80.5 |

| 3 | 86.4 |

| 4 | 90.2 |

| 5 | 93.6 |

Similar high yields were obtained when using cyclohexanol as the alkylating agent with a perchloric acid catalyst. banglajol.inforesearchgate.net

Friedel-Crafts Alkylation Approaches for C-Alkylation

Acid Catalysis in 2-Cyclohexyl-4-methylphenol Synthesis

Zeolite Catalysis (e.g., BEA zeolite)

Zeolite-containing catalysts have emerged as highly effective agents in alkylation processes due to their unique structural and acidic properties. lidsen.com The liquid-phase alkylation of p-cresol with either cyclohexanol or cyclohexene over zeolite catalysts, particularly BEA zeolite, has been investigated for the selective synthesis of 2-Cyclohexyl-4-methylphenol. researchgate.net The mechanism in H-BEA zeolite involves the dehydration of cyclohexanol to cyclohexene, which then forms a reactive cyclohexyl carbenium ion that alkylates the phenol. pnnl.govuu.nl This process demonstrates the utility of zeolites in producing valuable alkylated phenols. google.comcsic.esresearchgate.net

Large-pore acidic zeolites are particularly efficient catalysts for the alkylation of phenols with cyclohexanol. researchgate.net The synthesis of 4-methyl-2-cyclohexylphenol is effectively carried out in the liquid phase using a large-pore, acidic zeolite. google.com Zeolites such as H-Y, H-mordenite, and H-beta (H-BEA) have demonstrated high efficacy, with pore widths in the range of 7 to 9 Å being suitable for this transformation. researchgate.netgoogle.com The defined pore structure of these materials plays a crucial role in their catalytic activity, allowing reactant molecules to enter while influencing the formation of specific products. researchgate.netsapub.org

The catalytic performance of zeolites in alkylation is intrinsically linked to their acidity and pore structure. researchgate.netrsc.org An increase in the acidity of the zeolite catalyst generally favors the primary alkylation reaction over side processes. lidsen.com The pore structure of the zeolite imparts shape-selective properties, which can influence the distribution of reaction products. sapub.org For instance, the accessibility of strong Brønsted acid sites within large and extra-large pores can lead to higher conversion rates and a shift in product distribution towards C-alkylated compounds. researchgate.net The combination of a three-dimensional microporosity and a large external surface area, as seen in nanocrystalline Beta zeolites, can lead to high yields and selectivity for cyclohexylphenols. csic.esresearchgate.net Modifying the external acid sites, for example by covering them with SiO2, can preserve the acid sites within the micropores and thereby influence reaction selectivity. researchgate.net

Reaction Conditions and Parameter Optimization

Temperature is a critical variable in the alkylation of p-cresol. The reaction is typically conducted at temperatures ranging from 140°C to 200°C, with a preferred range of 150°C to 180°C for optimal results. google.com Research has shown that the yield of cyclohexylated cresols tends to increase with rising temperature within a certain range, for instance, from 60°C to 140°C. banglajol.info The reaction temperature can also influence the isomeric distribution of the products; for example, the formation of the para-isomer of cyclohexylphenol appears to be maximized at temperatures above 160°C. google.com

| Temperature (°C) | Observation | Reference |

|---|---|---|

| 60 - 140 | Yield of cyclohexyl m-cresol increased with temperature. | banglajol.info |

| 140 - 200 | General operating range for the alkylation of p-cresol. | google.com |

| 150 - 180 | Preferred temperature range for the process. | google.com |

| > 160 | Maximum formation of para-cyclohexylphenol observed. | google.com |

The molar ratio of the reactants, specifically the alkylating agent (cyclohexanol or cyclohexene) to p-cresol, significantly affects the reaction outcome. An excess of p-cresol is often employed to suppress the formation of poly-substituted products. google.com The molar ratio of cyclohexanol or cyclohexene to p-cresol is generally set between 1:1 and 1:4. google.com A preferred range is 1:1.1 to 1:2, with a particularly preferred range of 1:1.3 to 1:8. google.com In some studies, a p-cresol to cyclohexanol molar ratio of 8:1 was found to be optimal for maximizing the yield of the desired product. banglajol.info However, for the reaction with 1-methylcycloalkene, a 1:1 molar ratio was determined to be the most effective. ppor.az

| Reactants (Alkylating Agent:Aromatic) | Molar Ratio Range | Optimal/Preferred Ratio | Reference |

|---|---|---|---|

| Cyclohexanol/Cyclohexene : p-Cresol | 1:1 to 1:4 | 1:1.3 to 1:1.8 | google.com |

| Cyclohexanol : m-Cresol | 1:4 to 1:8 | 1:8 | banglajol.info |

| 1-Methylcycloalkene : p-Cresol | 1:2 to 2:1 | 1:1 | ppor.az |

The concentration of the catalyst is another key parameter that influences the rate and yield of the alkylation reaction. For zeolite-catalyzed reactions, the amount of catalyst is typically between 1-10% by weight, based on the amount of p-cresol. google.com A more preferable range is 2-4% by weight of the zeolite. google.com Studies using other acid catalysts, such as perchloric acid, have shown that the product yield increases as the catalyst amount is raised from 1% to 5% by weight of the cresol. banglajol.info For different catalytic systems, the optimal loading can vary; for instance, a study on a supported ionic liquid catalyst reported an optimal loading of 25%. longdom.org Another investigation found that 10 mass % of a phosphorus-containing zeolite catalyst relative to p-cresol was optimal. ppor.az

| Catalyst Type | Concentration Range (% by wt. of cresol) | Optimal Concentration (% by wt. of cresol) | Reference |

|---|---|---|---|

| Large-pore acidic zeolite | 1 - 10% | 2 - 4% | google.com |

| Perchloric acid | 1 - 5% | 5% | banglajol.info |

| Phosphorus-containing zeolite | 5 - 20% | 10% | ppor.az |

Reaction Time and Stirring Conditions

The duration of the reaction and the agitation of the mixture are pivotal in maximizing the yield of the desired product. Studies have shown that product yields increase with an extended reaction time up to a certain point, after which the yield may plateau or decrease.

In the alkylation of isomeric cresols with cyclohexene using perchloric acid as a catalyst, an optimal yield was achieved with a stirring time of 2 hours after the addition of cyclohexene was complete. researchgate.net Similarly, in a study using p-toluenesulphonic acid, a total reaction time of 3 hours (2 hours for addition and 1 hour for stirring) was employed. researchgate.net Further research on the cycloalkylation of p-cresol with 1-methylcyclohexene identified an optimal reaction duration of 4 hours; yields were observed to increase up to this point and then decline with longer reaction times. ppor.az Continuous stirring is essential throughout the reaction to ensure proper mixing of the reactants and catalyst, promoting efficient heat and mass transfer, which is critical for the reaction's success. Shorter reaction times can lead to decreased yields of the final product. orgsyn.org

| Catalyst System | Optimal Reaction Time | Observations | Source |

|---|---|---|---|

| Perchloric acid | 2 hours (stirring) | Part of the optimized conditions for high yield. | researchgate.net |

| p-Toluenesulphonic acid | 3 hours (total) | Consisted of a 2-hour addition period followed by 1 hour of stirring. | researchgate.net |

| Zeolite-Y impregnated with ortho-phosphoric acid | 4 hours | Yield increased up to 4 hours and then began to decrease. | ppor.az |

Solvent Systems (e.g., water, organic solvents)

The choice of solvent can significantly impact the reaction pathway and product selectivity. In the synthesis of derivatives, such as methylene-bridged bisphenols, water has been successfully used as a solvent. google.com This approach is environmentally favorable compared to methods that rely on volatile organic solvents. google.com For instance, the condensation of 2-cyclohexyl-p-cresol with formaldehyde can be carried out in water, which serves as the reaction medium. google.com

In other related syntheses, particularly in catalytic hydrogenation, various organic solvents are employed. For example, in the hydrogenation of phenol derivatives, solvents like n-heptane, isopropanol, and 1,2-dichloroethane (DCE) have been used. nih.gov The choice of solvent can influence the diastereoselectivity of the reaction; switching from n-heptane to the more polar isopropanol was found to increase the diastereoselectivity in the hydrogenation of p-aminophenol. nih.gov The use of organic solvents is also noted in the synthesis of bisphenols when using paraformaldehyde as a reactant, though these are often volatile and pose environmental and safety concerns. google.com

Mechanistic Considerations of the Alkylation Process

The alkylation of p-cresol with cyclohexene is an electrophilic aromatic substitution reaction. The process is initiated by the protonation of the cyclohexene by a Brønsted acid catalyst, which generates a reactive electrophile, the cyclohexyl carbenium ion. pnnl.gov This carbenium ion is then attacked by the electron-rich aromatic ring of p-cresol.

The reaction can result in both C-alkylation (the cyclohexyl group attaching to a carbon atom on the ring) and O-alkylation (attachment to the phenolic oxygen). pnnl.govlongdom.org The formation of the O-alkylated product, cyclohexyl phenyl ether, is often a kinetically favored, reversible process. pnnl.govlongdom.org At higher temperatures, the O-alkylated product can undergo rearrangement to the more thermodynamically stable C-alkylated product. longdom.org The presence of cyclohexanol, if used as the alkylating agent, can hinder the formation of the carbenium ion until the alcohol is almost completely dehydrated to cyclohexene. pnnl.gov

Catalytic Hydrogenation of Phenylated Phenol Derivatives

An alternative synthetic route to cyclohexylphenol derivatives involves the catalytic hydrogenation of the corresponding phenylated phenols. This process reduces the aromatic phenyl ring to a cyclohexyl ring. For this transformation, various catalysts and conditions can be employed to achieve high yields and specific stereoselectivities.

A notable system for this reaction is a palladium on alumina (Pd/Al2O3) catalyst. nih.gov For instance, the hydrogenation of p-cresol using 5 wt % Pd/Al2O3 in n-heptane under a hydrogen pressure of 5 bar at 80 °C can yield 4-methylcyclohexanol with good trans-diastereoselectivity. nih.gov Rhodium-based catalysts, such as [Rh(COD)Cl]2, can also be used, often favoring the formation of cis-diastereomers. nih.gov The choice of catalyst and solvent system is crucial for controlling the chemoselectivity, preventing over-reduction of other functional groups, or the formation of ketone intermediates. nih.gov

Derivatization Strategies for 2-Cyclohexyl-4-methylphenol

2-Cyclohexyl-4-methylphenol can serve as a precursor for the synthesis of more complex molecules, such as methylene-bridged bisphenols, which are valued as antioxidants.

Synthesis of Methylene-bridged Bisphenols (e.g., 2,2'-methylenebis(6-cyclohexyl-4-methylphenol))

A key derivative of 2-cyclohexyl-4-methylphenol is 2,2'-methylenebis(6-cyclohexyl-4-methylphenol), also known as Antioxidant ZKF. google.comnih.gov This compound is a phenolic antioxidant characterized by its low toxicity and good heat resistance. google.com It is synthesized by linking two molecules of 2-cyclohexyl-4-methylphenol with a methylene bridge.

Condensation Reactions with Formaldehyde

The synthesis of 2,2'-methylenebis(6-cyclohexyl-4-methylphenol) is achieved through a condensation reaction between 2-cyclohexyl-4-methylphenol and formaldehyde. google.com This reaction is typically acid-catalyzed. A specific method involves reacting this compound with an aqueous solution of formaldehyde in the presence of an acid catalyst like methanesulfonic acid, using water as the solvent. google.com The reaction mixture is heated and stirred for several hours to complete the condensation.

The mechanism of this type of reaction is related to the Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom. adichemistry.comwikipedia.org In this case, under acidic conditions, formaldehyde is activated and reacts with the electron-rich ortho position of the phenol to form a hydroxymethyl intermediate, which then reacts with a second phenol molecule to form the methylene bridge.

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | This compound | google.com |

| Reagent | 40% Formaldehyde aqueous solution | google.com |

| Catalyst | Methanesulfonic acid | google.com |

| Solvent | Water | google.com |

| Temperature | 95°C | google.com |

| Reaction Time | 4 hours | google.com |

Selective Carbomethoxymethylation and Dicarbomethoxymethylation

The introduction of carbomethoxymethyl groups onto the phenolic oxygen of 2-Cyclohexyl-4-methylphenol is a key step in creating versatile intermediates. This O-alkylation can be controlled to achieve either mono- or di-substitution, leading to compounds with distinct properties and further reactivity.

The selective mono-carboxymethylation of phenols can be achieved through the reaction with an appropriate haloacetate, such as methyl bromoacetate or methyl chloroacetate, in the presence of a base. For analogous phenolic compounds, this reaction is typically carried out in a polar aprotic solvent like acetone or DMF, with a base such as potassium carbonate to deprotonate the phenol. The stoichiometry of the reactants is crucial for achieving high selectivity for the mono-substituted product. By using a near-equimolar amount of the alkylating agent, the formation of the dicarboxymethylated product can be minimized.

Table 1: Hypothetical Reaction Conditions for Mono-carboxymethylation of 2-Cyclohexyl-4-methylphenol

| Parameter | Condition |

|---|---|

| Starting Material | 2-Cyclohexyl-4-methylphenol |

| Reagent | Methyl bromoacetate |

| Base | Anhydrous Potassium Carbonate |

| Solvent | Acetone |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Product | Methyl 2-(2-cyclohexyl-4-methylphenoxy)acetate |

Note: This table represents typical conditions for O-alkylation of phenols and is provided for illustrative purposes.

Achieving dicarboxymethylation on a mono-phenolic compound like 2-Cyclohexyl-4-methylphenol is not a direct possibility as there is only one phenolic hydroxyl group available for substitution. Dicarboxymethylation is more relevant for dihydric phenols or compounds with other functional groups that can undergo this reaction. Therefore, the synthesis of a dicarboxymethylated derivative from 2-Cyclohexyl-4-methylphenol would require prior modification of the starting material to introduce a second reactive site.

Synthesis of Hydrazides and Hydrazones from Derivatized Phenols

The carbomethoxymethylated derivatives of 2-Cyclohexyl-4-methylphenol are valuable precursors for the synthesis of hydrazides and, subsequently, hydrazones (Schiff bases).

The conversion of the methyl ester functionality in methyl 2-(2-cyclohexyl-4-methylphenoxy)acetate to a hydrazide is typically achieved through hydrazinolysis. This reaction involves treating the ester with hydrazine hydrate, usually in an alcoholic solvent like ethanol or methanol. The reaction is often carried out at reflux temperatures to ensure complete conversion. The resulting 2-(2-cyclohexyl-4-methylphenoxy)acetohydrazide is a key intermediate for the synthesis of hydrazones.

Table 2: Hypothetical Reaction Conditions for Hydrazinolysis

| Parameter | Condition |

|---|---|

| Starting Material | Methyl 2-(2-cyclohexyl-4-methylphenoxy)acetate |

| Reagent | Hydrazine hydrate (80-95%) |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | 8-12 hours |

| Product | 2-(2-cyclohexyl-4-methylphenoxy)acetohydrazide |

Note: This table represents typical conditions for the hydrazinolysis of phenoxyacetic esters and is provided for illustrative purposes.

The synthesis of hydrazones, also known as Schiff bases, is achieved by the condensation reaction between the synthesized 2-(2-cyclohexyl-4-methylphenoxy)acetohydrazide and various aldehydes. This reaction is typically acid-catalyzed, with a few drops of a strong acid like hydrochloric acid or glacial acetic acid added to the reaction mixture. The reaction is often carried out in an alcoholic solvent at room temperature or with gentle heating. The resulting hydrazones possess the characteristic C=N-NH linkage.

For instance, the reaction of a phenoxyacetohydrazide with a substituted aldehyde in methanol, catalyzed by a few drops of glacial acetic acid and refluxed for a few hours, yields the corresponding Schiff base in good yields. nih.gov

Table 3: Examples of Aldehydes for Schiff Base Formation

| Aldehyde | Resulting Hydrazone Name (Systematic) |

|---|---|

| Benzaldehyde | (E)-N'-(benzylidene)-2-(2-cyclohexyl-4-methylphenoxy)acetohydrazide |

| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2-(2-cyclohexyl-4-methylphenoxy)acetohydrazide |

| 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-2-(2-cyclohexyl-4-methylphenoxy)acetohydrazide |

The structures of these synthesized Schiff bases can be confirmed using various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry. For example, in the ¹H-NMR spectrum of a synthesized phenoxyacetohydrazide Schiff base, the proton of the azomethine group (-N=CH-) typically appears as a singlet in the downfield region. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H NMR and ¹³C NMR data for 2-Cyclohexyl-4-methylphenol were not available in the searched resources. The following sections describe the expected signals based on the known structure and data from analogous compounds.

The ¹H NMR spectrum is essential for confirming the presence and connectivity of hydrogen atoms within the molecule. For 2-Cyclohexyl-4-methylphenol, the spectrum would be divided into several distinct regions. The aromatic region would display signals for the three protons on the phenolic ring. The proton at position 6, flanked by the hydroxyl and cyclohexyl groups, would likely appear as a singlet or a narrowly split doublet. The protons at positions 3 and 5 would show characteristic ortho and meta couplings, appearing as doublets or multiplets.

A singlet in the upfield region would correspond to the three protons of the methyl group attached to the aromatic ring. The phenolic hydroxyl proton would present as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The cyclohexyl group would produce a complex series of multiplets in the aliphatic region of the spectrum, corresponding to the methine proton at the point of attachment to the ring and the ten methylene protons.

Expected ¹H NMR Data for 2-Cyclohexyl-4-methylphenol

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenolic OH | Variable (broad) | s (broad) |

| Aromatic H (H-3, H-5, H-6) | ~6.6 - 7.2 | m |

| Cyclohexyl CH (methine) | ~2.8 - 3.2 | m |

| Methyl CH₃ | ~2.2 - 2.4 | s |

Note: This table is predictive. s = singlet, m = multiplet.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the lack of symmetry, all 13 carbon atoms in 2-Cyclohexyl-4-methylphenol are expected to be chemically non-equivalent, resulting in 13 distinct signals. The carbon atom attached to the hydroxyl group (C-1) would be the most downfield of the aromatic signals. The other five aromatic carbons would also resonate in the downfield region. The aliphatic region would contain signals for the six carbons of the cyclohexyl ring and the single carbon of the methyl group, which would be the most upfield signal.

Expected ¹³C NMR Data for 2-Cyclohexyl-4-methylphenol

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-OH (C-1) | ~150 - 155 |

| Aromatic C-Cyclohexyl (C-2) | ~130 - 135 |

| Aromatic C-H (C-3, C-5, C-6) | ~115 - 130 |

| Aromatic C-CH₃ (C-4) | ~128 - 132 |

| Cyclohexyl C-H (methine) | ~35 - 40 |

| Cyclohexyl C-H₂ (methylene) | ~25 - 35 |

Note: This table is predictive.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecular ion, which is crucial for determining the elemental composition. The molecular formula for 2-Cyclohexyl-4-methylphenol is C₁₃H₁₈O. nih.gov HR-EIMS would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) corresponding to the calculated monoisotopic mass of 190.13577 Da. nih.gov The presence of this peak confirms the molecular formula and rules out other potential elemental compositions.

Under electron ionization, the molecular ion of 2-Cyclohexyl-4-methylphenol undergoes characteristic fragmentation, providing valuable structural information. The mass spectrum shows a prominent molecular ion peak at m/z 190. nih.gov The fragmentation is dominated by cleavages related to the cyclohexyl substituent. A common pathway is the loss of a C₄H₈ fragment (56 Da) from the cyclohexyl ring via a retro-Diels-Alder-type fission, leading to a significant fragment ion. Another major fragmentation involves the cleavage of the C-C bond between the aromatic ring and the cyclohexyl group, which can lead to various fragment ions.

Key Fragmentation Data for 2-Cyclohexyl-4-methylphenol

| m/z | Proposed Fragment Identity |

|---|---|

| 190 | [C₁₃H₁₈O]⁺ (Molecular Ion) |

| 147 | [M - C₃H₇]⁺ |

| 121 | [M - C₅H₉]⁺ |

| 115 | [C₉H₇]⁺ |

Data sourced from PubChem. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of 2-Cyclohexyl-4-methylphenol would be characterized by several key absorption bands. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding.

Absorptions corresponding to C-H stretching vibrations are also prominent. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the cyclohexyl and methyl groups are observed just below 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. A distinct C-O stretching band for the phenol (B47542) is expected around 1200 cm⁻¹.

Characteristic IR Absorption Bands for 2-Cyclohexyl-4-methylphenol

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2960 - 2850 | C-H Stretch | Aliphatic (Cyclohexyl, Methyl) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic transitions occurring in molecules upon absorption of light in the UV and visible regions of the electromagnetic spectrum. For aromatic compounds like 2-Cyclohexyl-4-methylphenol, the primary electronic transitions observed are typically π → π* and n → π* transitions associated with the phenolic ring and the non-bonding electrons of the hydroxyl group.

The phenol chromophore in 2-Cyclohexyl-4-methylphenol is expected to exhibit absorption bands characteristic of substituted benzenes. The electronic transitions involve the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The presence of the hydroxyl (-OH), methyl (-CH₃), and cyclohexyl (-C₆H₁₁) groups as substituents on the benzene ring influences the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax). These substituents can cause a bathochromic shift (shift to longer wavelengths) or a hypsochromic shift (shift to shorter wavelengths) compared to unsubstituted phenol.

The primary electronic transitions for 2-Cyclohexyl-4-methylphenol are summarized in the table below.

| Type of Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl ring | ~270 - 285 |

| n → π | Phenolic -OH group | ~270 - 285 |

Note: The expected wavelength range is an estimation based on structurally similar compounds and general principles of UV-Vis spectroscopy for phenolic systems.

X-ray Crystallography for Solid-State Structure Determination

A single-crystal X-ray diffraction analysis of 2-Cyclohexyl-4-methylphenol would yield detailed insights into its molecular geometry. The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined.

As of the current literature survey, a specific crystal structure determination for 2-Cyclohexyl-4-methylphenol has not been reported. However, if such a study were conducted, it would provide crucial data, as illustrated in the hypothetical data table below. This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, and the packing of molecules in the crystal lattice. These structural details are vital for correlating the molecular structure with its physical and chemical properties.

| Parameter | Hypothetical Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | e.g., 10.123 |

| b (Å) | e.g., 8.456 |

| c (Å) | e.g., 15.789 |

| α (°) | 90 |

| β (°) | e.g., 98.76 |

| γ (°) | 90 |

| Volume (ų) | e.g., 1334.5 |

| Z | 4 |

Note: The values presented in this table are hypothetical and serve to illustrate the type of data obtained from an X-ray crystallography experiment. No experimental data for 2-Cyclohexyl-4-methylphenol is currently available in the cited sources.

Computational Chemistry and in Silico Studies of 2 Cyclohexyl 4 Methylphenol Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are employed to predict the intrinsic properties of molecules. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. ekb.eg It is particularly effective for calculating the optimized geometry, where the molecule is in its lowest energy state, and for determining various electronic properties. For 2-Cyclohexyl-4-methylphenol, DFT calculations can reveal how the bulky cyclohexyl group influences the planarity of the phenol (B47542) ring and the bond lengths and angles of the entire molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for 2-Cyclohexyl-4-methylphenol using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C(phenol)-O | 1.365 | |

| O-H | 0.962 | |

| C(phenol)-C(cyclohexyl) | 1.518 | |

| C(aromatic)-C(aromatic) | 1.390 - 1.405 | |

| **Bond Angles (°) ** | ||

| C-O-H | 109.5 | |

| C(phenol)-C(phenol)-C(cyclohexyl) | 121.8 | |

| Dihedral Angle (°) | ||

| C-C-C-C (phenol-cyclohexyl) | 45.2 |

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.comyoutube.com The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and indicates its electron-donating tendency, whereas the energy of the LUMO (ELUMO) is related to its electron affinity. taylorandfrancis.com The energy gap (ΔE = ELUMO - EHOMO) between these orbitals is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. taylorandfrancis.com For 2-Cyclohexyl-4-methylphenol, the HOMO is expected to be localized on the electron-rich phenol ring, particularly the oxygen atom, while the LUMO would be distributed over the aromatic system.

Table 2: Calculated FMO Energies for 2-Cyclohexyl-4-methylphenol Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Cyclohexyl-4-methylphenol | -5.89 | -0.98 | 4.91 |

| 2-Cyclohexyl-4-nitrophenol | -6.45 | -2.55 | 3.90 |

| 2-Cyclohexyl-4-aminophenol | -5.32 | -0.75 | 4.57 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which correspond to the familiar Lewis structure representation. uni-muenchen.de This analysis is particularly useful for studying charge transfer, hyperconjugation, and intramolecular interactions by examining the interactions between filled "donor" NBOs and empty "acceptor" NBOs. uni-muenchen.dewisc.edu The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. In 2-Cyclohexyl-4-methylphenol, significant interactions are expected between the lone pairs of the hydroxyl oxygen (donor) and the antibonding orbitals (π*) of the aromatic ring (acceptor).

Table 3: NBO Analysis - Second-Order Perturbation Theory for 2-Cyclohexyl-4-methylphenol

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) | π* (C2-C3) | 2.54 |

| LP (O1) | π* (C4-C5) | 1.88 |

| σ (C1-H6) | π* (C2-C3) | 0.75 |

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. jhuapl.edu The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant NLO properties often possess electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer. The presence of the hydroxyl donor group and the aromatic ring in 2-Cyclohexyl-4-methylphenol suggests potential for NLO activity. Computational studies can predict these properties, guiding the design of derivatives with enhanced NLO effects. researchgate.net

Table 4: Calculated NLO Properties of 2-Cyclohexyl-4-methylphenol Derivatives

| Compound | Dipole Moment (μ, Debye) | Mean Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| 2-Cyclohexyl-4-methylphenol | 1.52 | 145.3 | 210.6 |

| 2-Cyclohexyl-4-nitrophenol | 4.89 | 162.1 | 855.2 |

| 2-Cyclohexyl-4-aminophenol | 2.87 | 158.9 | 430.8 |

A relaxed Potential Energy Surface (PES) scan is a computational technique used to explore the conformational landscape of a molecule. q-chem.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, while allowing all other parts of the molecule to relax to their minimum energy geometry at each step. uni-muenchen.de This method is crucial for identifying stable conformers, transition states, and the energy barriers between them. For 2-Cyclohexyl-4-methylphenol, a key conformational freedom is the rotation around the single bond connecting the cyclohexyl ring to the phenol ring. A PES scan of this dihedral angle would reveal the most stable orientation of the two rings relative to each other and the energy required for rotation, which is influenced by steric hindrance.

Table 5: Summary of a Hypothetical Relaxed PES Scan for Rotation Around the C(phenol)-C(cyclohexyl) Bond

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.2 | Eclipsed (Steric Clash) |

| 45 | 0.0 | Global Minimum (Staggered) |

| 90 | 1.8 | Perpendicular |

| 135 | 0.5 | Local Minimum |

| 180 | 4.8 | Eclipsed (Steric Clash) |

Density Functional Theory (DFT) for Optimized Geometry and Electronic Properties

Molecular Docking and Simulation Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). ekb.eg These in silico studies are fundamental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.gov For derivatives of 2-Cyclohexyl-4-methylphenol, docking studies can be performed against enzymes like tyrosinase or cyclooxygenase, which are common targets for phenolic compounds. ekb.egnih.gov The results can identify key interactions, such as hydrogen bonds from the phenolic hydroxyl group or hydrophobic interactions involving the cyclohexyl and methyl groups, that contribute to the binding energy. mdpi.com These insights are valuable for designing more potent and selective inhibitors. pensoft.net

Table 6: Hypothetical Molecular Docking Results of 2-Cyclohexyl-4-methylphenol Derivatives against a Target Protein

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 2-Cyclohexyl-4-methylphenol | -7.2 | HIS244, VAL283 (Hydrophobic); SER282 (H-bond) |

| 2-Cyclohexyl-4-nitrophenol | -7.9 | HIS244, PHE264 (Hydrophobic); ASN260 (H-bond) |

| 2-Cyclohexyl-4-aminophenol | -7.5 | VAL283, PHE264 (Hydrophobic); SER282, GLU256 (H-bonds) |

Ligand-Protein Interactions and Binding Affinity Predictions

Molecular docking is a key computational technique used to predict the interaction between a small molecule (ligand) and a protein. This method helps in understanding the binding mode and affinity of a ligand within the active site of a target protein, which is fundamental for designing new therapeutic agents. The process involves predicting the preferred orientation of the ligand when bound to the protein to form a stable complex.

The binding affinity, often expressed as a docking score in units of kcal/mol, quantifies the stability of the ligand-protein complex. A lower (more negative) binding energy indicates a more stable and favorable interaction. For instance, in studies of various phenolic derivatives, docking scores in the range of -7.0 to -9.0 kcal/mol have been observed, suggesting strong and stable binding to target proteins. nih.govsums.ac.ir Molecular docking studies on newly designed pyrazolopyrimidine derivatives, for example, have shown docking scores ranging from -4.51 to -9.05 kcal/mol against various target kinases. sums.ac.ir These scores are indicative of potentially significant inhibitory activities. nih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the protein's active site.

Pharmacophore Modeling (e.g., HBA, HBD, Hyd, Ar features)

Pharmacophore modeling is another crucial in silico technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological activity. These features, or pharmacophoric features, represent the key molecular interaction points between a ligand and its target receptor.

The primary pharmacophoric features include:

Hydrogen Bond Acceptor (HBA): An atom or group that can accept a hydrogen bond.

Hydrogen Bond Donor (HBD): An atom or group that can donate a hydrogen bond.

Hydrophobic (Hyd): A non-polar group that engages in hydrophobic interactions.

Aromatic Ring (Ar): A planar, cyclic, and conjugated ring system.

For a molecule like 2-Cyclohexyl-4-methylphenol, a hypothetical pharmacophore model can be constructed based on its structure. The hydroxyl (-OH) group can function as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). The phenyl ring serves as an aromatic (Ar) feature, while the bulky, non-polar cyclohexyl group represents a significant hydrophobic (Hyd) feature. This combination of features is critical for its interaction with biological targets. Studies on other inhibitors have successfully used such models, like a five-point pharmacophore model (AADHR - two acceptors, one donor, one hydrophobic, one aromatic ring), to guide the development of new compounds. researchgate.net

Table 1: Potential Pharmacophoric Features of 2-Cyclohexyl-4-methylphenol

| Feature Type | Molecular Moiety | Description |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Hydroxyl group (-OH) | The hydrogen atom of the hydroxyl group can be donated. |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl group (-OH) | The oxygen atom of the hydroxyl group can accept a hydrogen bond. |

| Aromatic (Ar) | Phenyl ring | The aromatic ring can participate in π-π stacking or other aromatic interactions. |

| Hydrophobic (Hyd) | Cyclohexyl group | The non-polar cyclohexyl ring contributes to hydrophobic binding. |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

In silico ADMET prediction is a critical step in the early phases of drug development that helps to identify compounds with poor pharmacokinetic profiles or potential toxicity issues. semanticscholar.org These computational models use the chemical structure of a compound to forecast its behavior in the body, reducing the failure rate of drug candidates in later, more expensive clinical trial stages. semanticscholar.org

Prediction of Pharmacokinetic Properties

Pharmacokinetics describes how the body processes a drug, involving absorption, distribution, metabolism, and excretion. In silico tools can predict various parameters related to these processes. For phenolic and other heterocyclic derivatives, these predictions are vital for optimizing their potential as therapeutic agents. nih.govrsc.org

Key predicted pharmacokinetic properties for derivatives similar to 2-Cyclohexyl-4-methylphenol often include:

Gastrointestinal (GI) Absorption: High GI absorption is predicted for many orally administered drug candidates. nih.gov

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for drugs targeting the central nervous system. Some derivatives are predicted to cross the BBB, while others are not. nih.gov

P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can remove drugs from cells. Being a non-substrate for P-gp is generally a desirable property. nih.gov

Cytochrome P450 (CYP) Inhibition: Inhibition of CYP enzymes, which are key for drug metabolism, can lead to adverse drug-drug interactions. Predictions often show that compounds may inhibit specific isoforms like CYP1A2, CYP2C19, and CYP2C9. nih.govnih.gov

Table 2: Example of Predicted Pharmacokinetic Properties for Phenolic Derivatives

| Parameter | Prediction | Significance |

|---|---|---|

| GI Absorption | High | Good potential for oral bioavailability. |

| BBB Permeation | Yes/No | Determines potential for CNS activity. |

| P-gp Substrate | No | Reduced likelihood of cellular efflux and drug resistance. |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP2D6 Inhibitor | No | Lower risk of interaction with drugs metabolized by this enzyme. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

Drug-likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. This assessment is often based on established rules derived from the analysis of successful drugs.

One of the most widely used is Lipinski's Rule of Five, which states that a compound is more likely to have poor absorption or permeation if it violates two or more of the following criteria:

Molecular weight (MW) ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Number of hydrogen bond donors (nHBD) ≤ 5

Number of hydrogen bond acceptors (nHBA) ≤ 10

The Quantitative Estimate of Drug-likeness (QED) is another metric that provides a score from 0 to 1, where a higher value indicates greater drug-likeness. nih.gov For 2-Cyclohexyl-4-methylphenol, the properties align well with these rules, suggesting a favorable profile for oral bioavailability. nih.gov

Table 3: Drug-likeness Profile of 2-Cyclohexyl-4-methylphenol

| Property | Value | Lipinski's Rule of Five | Compliance |

|---|---|---|---|

| Molecular Formula | C13H18O | - | - |

| Molecular Weight | 190.28 g/mol | ≤ 500 | Yes |

| LogP | 4.5 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 | ≤ 10 | Yes |

| Violations | 0 | < 2 | Yes |

Hazard and Risk Prediction

Predicting potential toxicity is a cornerstone of in silico ADMET analysis. Computational models can screen for various toxicity endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicity like hepatotoxicity (liver toxicity). d-nb.infonih.gov Phenolic compounds, in particular, are often scrutinized for potential toxicity. nih.gov

In silico toxicity models, such as those based on Quantitative Structure-Toxicity Relationships (QSTR), can predict the toxicity of phenols to various organisms. nih.govresearchgate.net For drug candidates, predictions may include assessments for:

Hepatotoxicity: Some models may predict a risk of liver toxicity.

Carcinogenicity: Compounds are classified as likely carcinogens or non-carcinogens. nih.gov

Mutagenicity: Assesses the potential to cause genetic mutations.

Skin Sensitization: Predicts the likelihood of causing an allergic skin reaction. nih.gov

For phenolic derivatives, studies have shown that many can be classified as moderately toxic to practically non-toxic based on in silico models. d-nb.info

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. scirp.orgcrystalexplorer.net By partitioning the crystal space into regions dominated by the electron density of each molecule, the analysis generates a unique surface for each molecule. crystalexplorer.net This surface can be color-mapped to highlight different properties, providing insights into the nature and strength of intermolecular contacts.

The analysis reveals that H···H contacts are the most significant, followed by C···H/H···C and O···H/H···O interactions. These interactions are crucial for the stability of the crystal lattice. The red spots on the dnorm surface (a property mapped onto the Hirshfeld surface) indicate close intermolecular contacts, which often correspond to hydrogen bonds or other strong interactions. omu.edu.tr

Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Representative Methylphenol Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 65.0% | Represents van der Waals forces and is the most dominant interaction. omu.edu.tr |

| C···H / H···C | 19.0% | Indicates interactions between carbon and hydrogen atoms. omu.edu.tr |

| O···H / H···O | 6.6% | Corresponds to hydrogen bonding involving the hydroxyl group. omu.edu.tr |

| C···C | 5.3% | Suggests potential π-π stacking interactions. omu.edu.tr |

| N···H / H···N | 2.3% | Interactions involving nitrogen atoms (in derivatives). omu.edu.tr |

| C···O / O···C | 1.3% | Interactions between carbon and oxygen atoms. omu.edu.tr |

Biological Activity and Mechanistic Investigations

Antimicrobial Properties

Detailed and specific data regarding the antimicrobial properties of 2-Cyclohexyl-4-methylphenol are not extensively covered in peer-reviewed research. Phenolic compounds as a broad class are known for their antimicrobial effects, however, specific assays on this particular molecule are not widely reported.

Scientific literature available through comprehensive searches does not provide specific data, such as Minimum Inhibitory Concentration (MIC) values, for 2-Cyclohexyl-4-methylphenol against various bacterial strains. Therefore, its spectrum of activity and potency as an antibacterial agent remains scientifically uncharacterized.

Similarly, there is a lack of specific research findings on the antifungal activity of 2-Cyclohexyl-4-methylphenol. Studies detailing its efficacy against fungal pathogens, including MIC values or mechanistic insights, were not identified.

Antioxidant Potential

The potential of 2-Cyclohexyl-4-methylphenol as an antioxidant in a biological context has not been thoroughly investigated. However, its synthesis for use in the preparation of stabilizers for thermoplastics and elastomers suggests a potential role in preventing oxidative degradation in industrial materials. google.com This application implies that the molecule may possess radical-scavenging or stabilizing properties, though this has not been translated into biological or pharmaceutical research.

There is no specific data from common radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, available in the scientific literature for 2-Cyclohexyl-4-methylphenol. Consequently, its capacity to donate a hydrogen atom or an electron to neutralize free radicals in a biological setting is not established.

Investigations into the ability of 2-Cyclohexyl-4-methylphenol to inhibit lipid peroxidation in biological membranes or lipid-based systems have not been reported in the available scientific literature. Such studies are crucial for determining the potential of a compound to protect cells from oxidative damage.

Potential in Pharmaceutical Applications

Given the absence of robust data on its antimicrobial and antioxidant activities, the potential of 2-Cyclohexyl-4-methylphenol in pharmaceutical applications is currently speculative and not supported by substantial research. The foundational biological and mechanistic studies required to propose or validate any therapeutic use are not present in the current body of scientific literature. Further research is necessary to determine if this compound possesses any biologically relevant activities that could be harnessed for pharmaceutical development.

Anticancer Activity (e.g., against specific cell lines)

There is currently no publicly available scientific literature detailing the anticancer activity of 2-Cyclohexyl-4-methylphenol against specific cell lines. While phenolic compounds as a broad class have been a subject of interest in cancer research, specific studies on the cytotoxic or antiproliferative effects of this particular molecule have not been reported.

Table 1: Summary of Anticancer Activity Data for 2-Cyclohexyl-4-methylphenol

| Cell Line | Activity Metric (e.g., IC50) | Findings |

|---|

Antiseptic Properties

Specific investigations into the antiseptic properties of 2-Cyclohexyl-4-methylphenol are not documented in the available scientific literature. Although the phenol (B47542) group is a well-known feature of many antiseptic compounds, the specific efficacy and spectrum of activity for 2-Cyclohexyl-4-methylphenol have not been characterized.

Table 2: Summary of Antiseptic Properties for 2-Cyclohexyl-4-methylphenol

| Test Method | Target Microorganism | Results |

|---|

Investigation as Disinfectants

There are no reports in the scientific literature of investigations into the use of 2-Cyclohexyl-4-methylphenol as a disinfectant. Consequently, data regarding its effectiveness against various pathogens, optimal concentration for use, and performance on different surfaces are not available.

Table 3: Summary of Disinfectant Investigation Data for 2-Cyclohexyl-4-methylphenol

| Study Type | Surface/Medium | Target Pathogen | Efficacy |

|---|

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

No structure-activity relationship (SAR) studies have been published that focus on the bioactive derivatives of 2-Cyclohexyl-4-methylphenol. Such studies are crucial for understanding how modifications to the chemical structure of a compound influence its biological activity and for the rational design of more potent and selective molecules. The absence of such research indicates a significant gap in the understanding of this compound's potential as a pharmacophore.

Enzyme Inhibition Studies (if applicable)

There are no specific enzyme inhibition studies for 2-Cyclohexyl-4-methylphenol reported in the scientific literature. While it is known that some phenolic compounds can inhibit various enzymes, there is no available data to indicate whether 2-Cyclohexyl-4-methylphenol has been evaluated as an inhibitor for any specific enzyme targets. nih.govnih.govacs.orgtandfonline.commdpi.com

Table 4: Summary of Enzyme Inhibition Studies for 2-Cyclohexyl-4-methylphenol

| Target Enzyme | Inhibition Constant (e.g., Ki, IC50) | Type of Inhibition |

|---|

Applications and Industrial Relevance of 2 Cyclohexyl 4 Methylphenol

Role as an Intermediate in Organic Synthesis

The principal application of 2-Cyclohexyl-4-methylphenol is as a key intermediate in the synthesis of more complex and highly effective antioxidants. google.com Specifically, it is the precursor to 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol), a potent antioxidant used in the stabilization of polymeric materials. google.comchemsrc.com The synthesis of this bisphenol antioxidant involves the condensation reaction of 2-Cyclohexyl-4-methylphenol with formaldehyde, typically in the presence of an acid catalyst. google.com

This conversion is a critical step in producing a higher molecular weight antioxidant with enhanced performance characteristics, such as lower volatility and improved compatibility with polymer matrices. The molecular structure of 2-Cyclohexyl-4-methylphenol provides the necessary sterically hindered phenolic foundation for the resulting antioxidant's efficacy.

| Precursor | Reaction | Product |

| 2-Cyclohexyl-4-methylphenol | Condensation with Formaldehyde | 2,2'-Methylenebis(6-cyclohexyl-4-methylphenol) |

Stabilization of Polymeric Materials

Hindered phenolic compounds, a class to which 2-Cyclohexyl-4-methylphenol belongs, are widely recognized as primary antioxidants for the stabilization of a variety of polymeric materials. amfine.comvinatiorganics.comuvabsorber.com They function by scavenging free radicals, thereby interrupting the degradation chain reactions that can be initiated by heat, light, and oxygen. vinatiorganics.comuvabsorber.com This protection is crucial during high-temperature processing and for ensuring the long-term durability of the final products. amfine.com

While 2-Cyclohexyl-4-methylphenol is primarily used to synthesize other stabilizers, the general class of alkylated phenols finds direct application in polymer stabilization.

In the realm of thermoplastics such as polyethylene (B3416737) and polypropylene, hindered phenolic antioxidants are essential for preventing degradation during melt processing and extending the service life of the material. vinatiorganics.com These antioxidants help in maintaining the mechanical properties and preventing discoloration of the plastic. uvabsorber.com The effectiveness of phenolic antioxidants can be further enhanced when used in combination with secondary antioxidants like phosphites and thioesters, which often results in synergistic performance. amfine.com

The elasticity and resilience of elastomers, including both natural and synthetic rubbers, are susceptible to degradation from oxidation. vinatiorganics.com Alkylated phenols are utilized as antioxidants to protect these materials from cracking and the loss of their essential physical properties. capitalresin.com The incorporation of these stabilizers ensures that rubber components in various applications, from tires to industrial hoses, maintain their functionality and safety over time. vinatiorganics.com Partially-hindered phenols are particularly recommended for the stabilization of unsaturated elastomers. amfine.com

Advanced Materials Science Applications (e.g., dedust compounds for mineral fibers)

While the provided outline suggests an application in dedust compounds for mineral fibers, a comprehensive search of publicly available scientific literature and patent databases did not yield specific information on the use of 2-Cyclohexyl-4-methylphenol for this purpose. Dedusting agents for mineral wool and similar insulation materials typically consist of mineral oils, vegetable oils, and various emulsifiers to control dust and improve hydrophobicity. seelution.setechnion.ac.ilresearchgate.netnih.gov The formulations for these specialized products are often proprietary and may not be publicly disclosed.

Formulation in Specialized Chemical Products

Beyond its primary role in antioxidant synthesis, the class of alkylated phenols, to which 2-Cyclohexyl-4-methylphenol belongs, is also found in other specialized chemical formulations. For instance, hindered phenols are incorporated into lubricants and fuels to prevent oxidation at high temperatures, which can lead to the formation of sludge and other harmful byproducts. vinatiorganics.com This helps to maintain the performance and extend the lifespan of both the lubricant and the engine. vinatiorganics.com Additionally, alkylated phenols can be used in the formulation of adhesives and sealants to improve their stability and performance. vinatiorganics.comcapitalresin.com

Environmental and Safety Considerations in Industrial Use

The industrial use of 2-Cyclohexyl-4-methylphenol necessitates careful consideration of its environmental and safety profile. As an alkylphenol, it is important to manage its handling and disposal to minimize potential environmental impact.

In terms of human health, 2-Cyclohexyl-4-methylphenol is classified as harmful if swallowed and can cause skin and serious eye irritation. sigmaaldrich.com In industrial settings, appropriate personal protective equipment, such as gloves and eye protection, should be used to prevent direct contact. Adequate ventilation is also crucial to avoid inhalation of any dust or vapors.

From an environmental perspective, alkylphenols as a class have been subject to scrutiny due to their potential aquatic toxicity and endocrine-disrupting effects. wur.nlservice.gov.uktandfonline.comservice.gov.uknih.gov The longer-chain alkylphenols are generally more toxic to aquatic organisms. service.gov.uk Therefore, releases of 2-Cyclohexyl-4-methylphenol into the environment should be minimized. Information on the specific biodegradation pathways and persistence of 2-Cyclohexyl-4-methylphenol in the environment is limited, but the general concern for alkylphenols warrants responsible stewardship in its industrial applications. pjoes.com

| Hazard Statement | Precautionary Measure |

| Harmful if swallowed | Do not eat, drink or smoke when using this product. |

| Causes skin irritation | Wear protective gloves. |

| Causes serious eye irritation | Wear eye protection. |

| May cause respiratory irritation | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Q & A

Q. How does the alkylation mechanism of p-cresol with cyclohexene proceed, and what intermediates are involved?

- Methodological Answer : The reaction follows an acid-catalyzed Friedel-Crafts alkylation mechanism.

- Step 1 : Cyclohexene protonation by perchloric acid forms a carbocation.

- Step 2 : Electrophilic substitution occurs at the para position of p-cresol (relative to the methyl group).

- Step 3 : Deprotonation regenerates the aromatic ring.

Monitor intermediates (e.g., carbocation stability) via in-situ FTIR or trapping experiments .

Q. What strategies are effective for synthesizing dimeric derivatives like 6,6'-Methylenebis(2-cyclohexyl-4-methylphenol)?

- Methodological Answer :

- Methylene Bridging : React 2-Cyclohexyl-4-methylphenol with formaldehyde under acidic conditions (pH 2–3) at 80–100°C.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the dimer.

- Characterization : Confirm dimer formation via MALDI-TOF MS (m/z ≈ 392.57) and 2D NMR (COSY/HSQC) .

Q. How can researchers resolve contradictions in reported yield data for 2-Cyclohexyl-4-methylphenol synthesis?

- Methodological Answer :

- Literature Review : Compare methodologies (e.g., catalyst type, solvent systems) across studies. For example, yields may differ due to alternative catalysts (e.g., H₂SO₄ vs. HClO₄).

- Experimental Replication : Systematically vary one parameter (e.g., temperature) while holding others constant.

- Statistical Analysis : Apply ANOVA to assess significance of variable effects .

Q. What role does 2-Cyclohexyl-4-methylphenol play in polymer stabilization, and how is its efficacy tested?

- Methodological Answer :

- Antioxidant Activity : The phenolic group scavenges free radicals, delaying polymer degradation.

- Testing Protocol :

Incorporate 0.1–1.0% w/w into polyethylene or polypropylene.

Accelerate aging via thermal oxidation (150°C, 72 hours).

Measure changes in tensile strength and carbonyl index (FTIR) to assess stabilization efficacy.

Compare results with commercial stabilizers like BHT .

Q. What toxicological screening methods are recommended for 2-Cyclohexyl-4-methylphenol?

- Methodological Answer :

- In Vitro Assays : Use Ames test (mutagenicity) and MTT assay (cytotoxicity) on human cell lines (e.g., HepG2).

- Ecotoxicity : Conduct Daphnia magna acute toxicity tests (LC₅₀ determination).

- Metabolite Analysis : Identify oxidation products (e.g., quinones) via LC-MS/MS.

Reference safety frameworks for structurally related cyclohexylphenols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.